TCO-OH
Description
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(4E)-cyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1+ |
InChI Key |
UCPDHOTYYDHPEN-OWOJBTEDSA-N |
SMILES |
C1CC=CCCC(C1)O |
Isomeric SMILES |
C1C/C=C/CCC(C1)O |
Canonical SMILES |
C1CC=CCCC(C1)O |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TCO-OH |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Reaction Mechanism of TCO-OH with Tetrazine
Executive Summary
The reaction between Trans-Cyclooctene (TCO) and 1,2,4,5-Tetrazines represents the gold standard in bioorthogonal chemistry due to its unparalleled kinetics (
For researchers, understanding the stereochemical influence of the hydroxyl group (axial vs. equatorial) and the post-cycloaddition tautomerization steps is essential for optimizing Antibody-Drug Conjugates (ADCs) and pre-targeted imaging workflows.
The Mechanistic Core: Inverse Electron Demand Diels-Alder (IEDDA)[1][2]
The reaction is an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition followed by a Retro-Diels-Alder (rDA) elimination.[1] Unlike classical Diels-Alder reactions, this is driven by the interaction between the LUMO of the diene (Tetrazine) and the HOMO of the dienophile (TCO) .[2]
Thermodynamic Driving Force
The reaction is propelled by the release of significant ring strain energy. The trans-double bond in the eight-membered ring imposes a "crown" conformation with high torsional strain (~26 kcal/mol). Upon reaction, this strain is released, making the process irreversible and rapid.
Step-by-Step Pathway
-
[4+2] Cycloaddition: The rate-limiting step. The Tetrazine approaches the TCO face.[3] The electron-poor tetrazine (LUMO) attacks the electron-rich TCO double bond (HOMO).
-
Bicyclic Intermediate: A highly unstable bicyclic adduct forms.[2]
-
Retro-Diels-Alder (rDA): Nitrogen gas (
) is rapidly ejected. This entropy-driven step renders the reaction irreversible. -
4,5-Dihydropyridazine (4,5-DHP): The immediate product is 4,5-DHP.[4]
-
Tautomerization: The 4,5-DHP spontaneously rearranges to the more stable 1,4-DHP (or 2,5-DHP depending on substituents).[4]
-
Oxidation (Conditional): In oxidative environments, 1,4-DHP can aromatize to Pyridazine . However, in reducing intracellular environments, the 1,4-DHP is often the terminal species.
Visualization of the Reaction Coordinate
Figure 1: Reaction coordinate of TCO-Tetrazine ligation. Note the irreversible loss of Nitrogen gas which drives the equilibrium forward.[2]
The TCO-OH Factor: Stereochemistry & Function
The hydroxyl group on TCO-OH is not merely a passive handle; its stereochemistry (Axial vs. Equatorial) dictates both reactivity and stability.
Axial vs. Equatorial Isomers[6][7][8]
-
Axial-OH TCO: Generally exhibits higher reactivity (
) due to favorable orbital overlap and less steric hindrance during the tetrazine approach. However, it is thermodynamically less stable and more prone to isomerization to the unreactive cis-cyclooctene (CCO). -
Equatorial-OH TCO: More stable but slightly less reactive.
Expert Insight: For in vivo applications where the reagent must circulate before binding, Equatorial-OH (or conformationally "locked" derivatives) is often preferred to prevent deactivation via isomerization to cis-cyclooctene, which is mediated by serum thiols (albumin) or copper ions.
"Click-to-Release" Mechanism
If the TCO-OH is converted to a carbamate (TCO-O-CO-NH-Drug), the mechanism shifts.
-
The nitrogen lone pair on the DHP ring performs an electron cascade, ejecting the carbamate-linked drug and
. Note: This specific elimination often requires the 2,5-DHP tautomer or specific conditions to facilitate the 1,4-elimination.
Kinetic Profiling
The following table summarizes typical second-order rate constants. Note that "s-TCO" refers to conformationally strained variants (e.g., fused rings).[10][11][12]
| TCO Variant | Tetrazine Type | Rate Constant ( | Stability (t1/2 in Serum) | Notes |
| TCO-OH (Equatorial) | Benzyl-Tetrazine | ~1,000 - 5,000 | High (>10 hrs) | Balanced profile; standard for labeling. |
| TCO-OH (Axial) | Benzyl-Tetrazine | ~10,000 - 25,000 | Moderate | Higher reactivity, risk of isomerization. |
| s-TCO (Fused) | Pyridyl-Tetrazine | > 100,000 | Low | Ultra-fast; used for pre-targeting where rapid clearance is key. |
| TCO-OH | H-Tetrazine (Mono) | ~500 - 1,000 | Very Low | H-Tetrazines are unstable in water; avoid for biological use. |
Experimental Protocol: Protein Labeling & Verification
Objective: Conjugate TCO-OH (via NHS activation) to a protein and verify reactivity with a Tetrazine probe.
Phase 1: Activation of TCO-OH
Since TCO-OH has a hydroxyl group, it must be converted to an amine-reactive ester (DSC or NHS) for protein labeling.
-
Reagents: TCO-OH (1 eq), N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq), Triethylamine (TEA, 2 eq) in dry Acetonitrile.
-
Reaction: Stir at RT for 4 hours.
-
Purification: Silica flash chromatography.
-
Product: TCO-NHS carbonate.
Phase 2: Protein Labeling
-
Buffer Exchange: Exchange protein (e.g., IgG) into PBS pH 8.0 (avoid Tris/primary amines).
-
Conjugation: Add TCO-NHS (10-20 molar excess) from DMSO stock. Final DMSO < 5%.
-
Incubation: 1 hour at RT or 4°C overnight.
-
Quench: Add Tris buffer (pH 8.0) to quench unreacted NHS.
-
Purification: Zeba Spin Column (7K MWCO) or dialysis to remove excess TCO.
Phase 3: Self-Validating Kinetic Assay
This assay uses the loss of Tetrazine absorbance (520 nm - Pink) to verify TCO activity.
-
Setup: Prepare a 50 µM solution of Tetrazine-Cy3 (or simple Methyl-Tetrazine) in PBS.
-
Baseline: Measure Absorbance at 520 nm (
). -
Addition: Add equimolar amount of TCO-Labeled Protein.
-
Observation:
-
Visual: Solution should turn from Pink to Colorless.
-
Spectroscopic: Immediate decay of
. -
Fluorescence (if Fluorogenic): If using a fluorogenic Tetrazine (quenched by the tetrazine core), fluorescence will increase 10-100x upon reaction.
-
Figure 2: Experimental workflow for generating and validating TCO-conjugates.
Troubleshooting & Optimization
The "Dead-End" Isomerization
Problem: TCO loses reactivity over time in serum. Cause: Isomerization of trans-cyclooctene to the unreactive cis-isomer. This is catalyzed by Copper (Cu) or Thiols (HSA/Albumin). Solution:
-
Use Equatorial-OH derivatives for longer circulation times.
-
Store TCO reagents in metal-free buffers (use Chelex resin).
-
Avoid buffers with high DTT or Mercaptoethanol during storage.
Solubility Issues
Problem: TCO is hydrophobic and can cause protein aggregation. Solution: The "-OH" in TCO-OH helps, but for high Drug-to-Antibody Ratios (DAR), use a PEGylated linker (e.g., TCO-PEG4-NHS) rather than direct TCO-NHS.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[6][9] Journal of the American Chemical Society.[10] Link
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. Link
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity. Chemical Science. Link
-
Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie. Link
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
trans-cyclooct-4-en-1-ol chemical structure and properties
The Kinetic Standard for Bioorthogonal Ligation
Executive Summary
trans-Cyclooct-4-en-1-ol (TCO-OH) represents the "gold standard" dienophile in bioorthogonal chemistry. Unlike early generation click reagents (e.g., azides/alkynes) that required cytotoxic copper catalysts or suffered from slow kinetics, TCO-OH leverages nearly 12 kcal/mol of ring strain to drive the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.
This guide details the structural dynamics, synthesis via flow photochemistry, and the critical handling protocols required to maintain the integrity of this highly reactive, metastable compound.
Part 1: Structural Dynamics & Reactivity
The "Crown" Conformation and Ring Strain
The reactivity of TCO-OH stems from its inability to adopt a comfortable chair conformation. The trans-double bond forces the eight-membered ring into a twisted "crown" conformation. This geometric distortion prevents the p-orbitals of the alkene from aligning perfectly parallel, creating a high-energy HOMO (Highest Occupied Molecular Orbital) that is primed for reaction with the incredibly low-energy LUMO of electron-deficient tetrazines.
-
Planar Chirality: TCO possesses planar chirality due to the restricted rotation of the trans-alkene bridge. While often synthesized as a racemate, the specific helicity of the ring influences its interaction with chiral biological pockets, though for general conjugation, the racemic mixture is standard.
-
The Hydroxyl Handle: The -OH group at the C1 position (relative to the C4/C5 alkene) is the "payload handle." It is typically positioned equatorially in the major diastereomer produced via photoisomerization.[1] This group is chemically orthogonal to the alkene, allowing conversion into activated carbonates (e.g., NHS-carbonates) for bioconjugation without disturbing the strained ring.
Physical Properties Data
| Property | Value / Description |
| IUPAC Name | (1RS,4E)-Cyclooct-4-en-1-ol |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless oil or low-melting solid (isomer dependent) |
| Solubility | Soluble in MeOH, DMSO, DCM, MeCN; Moderate in |
| IEDDA Rate ( | |
| Storage | -20°C, dark, inert gas (Argon/Nitrogen) |
Part 2: The IEDDA Mechanism
The reaction between TCO and Tetrazine is the fastest bioorthogonal reaction known. It proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder step that eliminates nitrogen gas. This elimination makes the reaction irreversible and entropically favorable.
Diagram 1: IEDDA Reaction Pathway
Caption: The irreversible IEDDA cascade. The release of nitrogen gas drives the equilibrium to completion instantly.
Part 3: Synthesis Protocol (Flow Photochemistry)
The synthesis of TCO is thermodynamically unfavorable; the cis-isomer is roughly 11 kcal/mol more stable than the trans-isomer. Therefore, standard thermal synthesis fails. The industry standard is the Fox Method , which utilizes flow photochemistry and selective metal complexation to "pull" the trans-isomer out of equilibrium.
The Fox Flow Chemistry Setup
This method relies on the fact that trans-cyclooctene forms a stable complex with Silver(I) ions, whereas the cis-isomer does not.
Reagents:
-
Starting Material: cis-Cyclooct-4-en-1-ol.[2]
-
Sensitizer: Methyl benzoate (absorbs UV, transfers energy to the alkene).
-
Trap: Silica gel impregnated with Silver Nitrate (
).[3] -
Solvent: Heptane/Methanol (9:1).
Protocol Steps:
-
Preparation: Dissolve cis-cyclooctenol and methyl benzoate in the solvent.
-
Irradiation: Pump the solution through a quartz coil reactor surrounding a UV lamp (254 nm). The UV light excites the sensitizer, which isomerizes the cis-alkene to a cis/trans photostationary mixture.
-
Selective Trapping: The stream exits the reactor and passes through a column containing
-Silica.[3] The trans-TCO binds tightly to the silver ions. The unreacted cis-TCO passes through. -
Recirculation: The cis-containing eluent is pumped back into the UV reactor. This closed loop runs until the cis-isomer is depleted.
-
Release: The column is washed to remove sensitizer.[4] The trans-TCO is then eluted/released from the silver using a ligand exchange (e.g., concentrated Ammonium Hydroxide or NaCl solution) and extracted into ether.
Diagram 2: Flow Synthesis Workflow
Caption: The Fox Method loop. Continuous recycling of the cis-isomer allows for high-yield accumulation of the strained trans-product.
Part 4: Stability & Handling (The "Achilles Heel")
While TCO is robust enough for serum stability, it has specific vulnerabilities that researchers must mitigate.
Isomerization Triggers
TCO is metastable. It wants to relieve its strain by reverting to the cis-form.
-
Thiol Sensitivity: High concentrations of thiols (e.g., free cysteine, glutathione in cytoplasm) can catalyze the isomerization of TCO back to cis-cyclooctene via a radical mechanism. This renders the molecule unreactive toward tetrazine ("Dead-End").
-
Mitigation: For intracellular applications, use TCO derivatives with steric shielding (e.g., axial substituents) or faster kinetics to outcompete isomerization.
-
-
Light Sensitivity: Prolonged exposure to ambient UV light can revert the isomerization.
-
Mitigation: Store in amber vials.
-
Storage Protocol
-
State: Store as a neat oil or concentrated stock in DMSO.
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Store under Argon or Nitrogen. Oxygen can slowly oxidize the alkene or promote radical isomerization.
Part 5: Applications in Drug Development[7]
Pre-Targeted Imaging (PET/SPECT)
Directly labeling antibodies with radioisotopes (e.g.,
-
Step 1: Inject TCO-modified antibody. Allow it to circulate and accumulate at the tumor for 2-3 days. Unbound antibody clears the system.
-
Step 2: Inject a small, fast-clearing Tetrazine-Radioligand.
-
The Click: The Tetrazine finds the TCO on the tumor and clicks instantly. Excess Tetrazine clears via kidneys in minutes.
-
Result: High tumor-to-background contrast images.
Antibody-Drug Conjugates (ADCs)
TCO linkers are used to attach cytotoxic payloads. The "Click-to-Release" strategy uses a specific TCO-Tetrazine reaction that not only ligates but subsequently rearranges to sever the linker, releasing the drug only when the trigger is pulled.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[4][5] Journal of the American Chemical Society, 130(41), 13518–13519. Link
-
Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[1] Journal of the American Chemical Society, 130(12), 3760–3761. Link
-
Rossin, R., et al. (2010). In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice. Angewandte Chemie International Edition, 49(19), 3375–3378. Link
-
Darko, A., Wallace, S., & Fox, J. M. (2014). Discovery and Applications of the Tetrazine Ligation. Chemical Science, 5, 3770-3776. Link
-
Selvaraj, R., & Fox, J. M. (2013). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology, 17(5), 753-760. Link
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A Technical Guide to Understanding Axial and Equatorial trans-Cyclooctenol (TCO-OH) Isomers in Bioorthogonal Chemistry
Abstract
The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics.[1] Within the TCO family, trans-cyclooctenol (TCO-OH) is a frequently utilized derivative, offering a hydroxyl handle for straightforward conjugation. However, the planar chirality of the trans-double bond results in the formation of two distinct diastereomers: axial (a-TCO-OH) and equatorial (e-TCO-OH). These are not merely structural duplicates; they possess fundamentally different thermodynamic stabilities and kinetic reactivities that profoundly impact the efficiency, reproducibility, and outcomes of bioconjugation strategies. This guide provides an in-depth analysis of the structural and functional differences between these two isomers, offering technical protocols for their differentiation and practical insights for researchers in drug development and chemical biology.
Introduction: The Significance of Stereochemistry in TCO-Based Bioorthogonal Reactions
trans-Cyclooctenes are highly strained alkenes that exhibit remarkable reactivity in IEDDA reactions with tetrazine partners.[2] This "click chemistry" ligation is characterized by its biocompatibility and speed, with second-order rate constants (k₂) that can exceed 10⁴ M⁻¹s⁻¹, enabling the precise labeling of biomolecules in complex biological milieu.[1][3] The introduction of a hydroxyl group at the C5 position (TCO-OH) provides a convenient point of attachment for payloads such as drugs, imaging agents, or proteins.
However, the synthesis of TCO-OH, typically via photochemical isomerization of the cis-isomer, yields a mixture of axial and equatorial diastereomers.[3][4] The axial isomer, in which the hydroxyl group is oriented parallel to the principal axis of the ring, is often produced in lower yields (equatorial:axial ratio of ~2.2:1) yet has emerged as the more valuable isomer for many applications.[3][5] This is because the stereochemical orientation of the hydroxyl group dictates the molecule's ground-state energy and, consequently, its reactivity. Understanding and controlling the isomeric composition of TCO-OH reagents is therefore not a trivial matter but a critical parameter for achieving predictable and optimized results in drug delivery, in vivo imaging, and materials science.[6]
Structural and Energetic Profiles of Axial vs. Equatorial Isomers
The core difference between a-TCO-OH and e-TCO-OH lies in their three-dimensional structure. The eight-membered ring of TCO adopts a strained, chair-like conformation.[5] The substituents on this ring can occupy two distinct positions: axial (projecting vertically, up or down from the ring's plane) and equatorial (projecting outwards from the ring's "equator").[7]
-
Axial Isomer (a-TCO-OH): The hydroxyl group is positioned in a more sterically hindered environment, leading to greater ring strain.
-
Equatorial Isomer (e-TCO-OH): The hydroxyl group occupies a less hindered, more stable position.
This structural difference translates directly into their thermodynamic and kinetic profiles.
Thermodynamic Stability
The equatorial isomer is the more thermodynamically stable of the two. Density functional theory (DFT) calculations have shown that the axial isomer is approximately 1.1 kcal/mol higher in energy than its equatorial counterpart.[5][8] This increased ground-state energy is attributed to greater steric strain in the axial conformation.[5] Consequently, in an equilibrium mixture, the equatorial form predominates. The common photoisomerization synthesis route produces an equatorial-to-axial ratio of about 2.2:1.[3]
Kinetic Reactivity
The higher ground-state energy of the axial isomer is the primary reason for its enhanced reactivity. According to the principles of reaction kinetics, a higher-energy reactant requires less activation energy to reach the transition state of the reaction. This results in a significantly faster reaction rate.
Experimental evidence consistently demonstrates that axial TCO-OH is substantially more reactive than equatorial TCO-OH in IEDDA ligations. The reactivity of the axial isomer has been reported to be four times greater than that of the equatorial isomer.[5] In one study, when reacted with 3,6-dipyridyl-s-tetrazine, the second-order rate constant (k₂) for the axial isomer was measured at (80 ± 0.2) × 10³ M⁻¹s⁻¹, compared to (22 ± 0.04) × 10³ M⁻¹s⁻¹ for the equatorial isomer.[5] This dramatic difference in speed is a critical consideration for applications requiring rapid conjugation, such as in vivo PET imaging where the pharmacokinetics of the imaging agent demand fast target binding.
The visualization below illustrates the fundamental structural difference between the two isomers.
Caption: Structures of axial and equatorial TCO-OH isomers.
Analytical and Preparative Differentiation
Given the significant performance differences, the ability to separate and identify a-TCO-OH and e-TCO-OH is crucial for both quality control and application-specific use. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.
HPLC Separation
The diastereomers can be separated using normal-phase or reverse-phase HPLC. Due to their different polarities and shapes, they exhibit distinct retention times. Chiral chromatography can also be effective, as the isomers are diastereomers.[9][10]
Table 1: Comparative Summary of Axial vs. Equatorial TCO-OH Properties
| Property | Axial TCO-OH (a-TCO-OH) | Equatorial TCO-OH (e-TCO-OH) | Reference(s) |
| Relative Stability | Less stable (higher energy) | More stable (lower energy) | [5][8] |
| Synthetic Yield | Minor product (~24%) | Major product (~55%) | [3] |
| Reactivity (k₂) | ~4x higher | Baseline | [5] |
| Example k₂ Value | (80 ± 0.2) × 10³ M⁻¹s⁻¹ | (22 ± 0.04) × 10³ M⁻¹s⁻¹ | [5] |
| Application Focus | Rapid kinetics (e.g., PET imaging) | Applications where stability is prioritized | [1][6] |
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers.[11] The chemical shifts of the protons and carbons, particularly those near the hydroxyl group and the double bond, are different due to the distinct magnetic environments in the axial and equatorial positions. The proton attached to the carbon bearing the hydroxyl group (H-C-OH) typically shows a notable difference in chemical shift and coupling constants between the two isomers.
Experimental Protocols
The following protocols provide standardized methods for the separation and kinetic analysis of TCO-OH isomers.
Protocol 1: HPLC-Based Separation of TCO-OH Isomers
This protocol outlines a general method for separating axial and equatorial TCO-OH isomers. Optimization may be required based on the specific column and system used.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a 30:70 (B:A) mixture, ramping to 95:5 (B:A) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The two isomers should resolve into distinct peaks. The major, earlier-eluting peak is typically the more polar equatorial isomer, while the minor, later-eluting peak is the axial isomer. Peak identity should be confirmed by NMR or by comparing reactivity.
Protocol 2: Kinetic Analysis of Isomer-Specific Reactivity
This workflow uses UV-Vis spectrophotometry to determine the second-order rate constant (k₂) for the IEDDA reaction of a purified TCO-OH isomer with a tetrazine probe.
Caption: Workflow for Kinetic Analysis of TCO-OH Isomers.
Implications for Drug Development and Bioconjugation
The choice between using a pure axial isomer, a pure equatorial isomer, or a mixture has significant practical consequences.
-
Maximizing Reaction Efficiency: For applications like pretargeted radioimmunotherapy or rapid cellular imaging, where the biological target may be present at low concentrations and the time window for reaction is short, the highly reactive axial isomer is strongly preferred .[6] Using the axial isomer ensures the fastest possible conjugation, leading to higher signal-to-noise ratios and improved therapeutic or diagnostic efficacy.
-
Reproducibility and Quality Control: Using an undefined mixture of isomers introduces a significant source of variability into experiments. The overall observed reaction rate will be an average of the fast axial and slow equatorial components. Batch-to-batch variations in the isomeric ratio of the TCO-OH reagent will lead to inconsistent conjugation kinetics and potentially unreliable experimental outcomes. Therefore, for robust and reproducible results, using a purified, single isomer is paramount.
-
"Click-to-Release" Strategies: In applications where the TCO is used as a triggerable linker for drug release, the stereochemistry can be critical.[12] The conformation of the TCO ring and the orientation of the leaving group can influence the kinetics of the post-click elimination step that liberates the payload. Some studies have found that only the axial isomer leads to the desired rapid formation of certain products.[13][14]
Conclusion
The axial and equatorial isomers of TCO-OH are not interchangeable. The axial isomer is a higher-energy, more reactive species that is ideal for time-sensitive bioorthogonal applications, while the equatorial isomer is more stable but kinetically slower. The common synthesis of TCO-OH produces a mixture that favors the less reactive equatorial isomer, making purification and characterization essential steps for any researcher aiming for quantitative and reproducible results. As the field of bioorthogonal chemistry continues to push the boundaries of in vivo chemistry and targeted therapeutics, a sophisticated understanding of the stereochemical nuances of reagents like TCO-OH will be indispensable for success.
References
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-
Taylor, M. T., et al. (2021). General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. PMC. Available at: [Link]
-
Handula, M., et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC. Available at: [Link]
-
Rossin, R., et al. (2013). Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems. PubMed. Available at: [Link]
-
Rossin, R., et al. (2013). Highly Reactive trans-Cyclooctene Tags with Improved Stability for Diels-Alder Chemistry in Living Systems. ResearchGate. Available at: [Link]
-
Kühn, L., et al. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. PMC. Available at: [Link]
-
Li, Z., et al. (2019). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. PMC. Available at: [Link]
-
Sondag, T. J. P., et al. (2022). Oxidative Desymmetrization Enables the Concise Synthesis of a trans-Cyclooctene Linker for Bioorthogonal Bond Cleavage. PMC. Available at: [Link]
-
Svatunek, D., et al. (2017). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
-
Steinhauer, T. N., et al. (2020). A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well-Defined Protein-Protein Conjugates. PMC. Available at: [Link]
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AxisPharm. TCO-OH (equatorial), CAS 85081-69-2. AxisPharm. Available at: [Link]
- Fox, J. M., et al. (2016). Cyclooctenes for bioorthogonol reactions. Google Patents.
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Nikic, I., et al. (2016). Mechanism-Based Fluorogenic trans-Cyclooctene-Tetrazine Cycloaddition. PMC. Available at: [Link]
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-
Svatunek, D., et al. (2023). Next-Level Bioorthogonal Bond-Cleavage Through Intramolecular Control of Click-To-Release Chemistry. ChemRxiv. Available at: [Link]
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van der Velden, J., et al. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. RSC Publishing. Available at: [Link]
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Brecker, L., et al. (2004). Separation and Identification of Tocotrienol Isomers by HPLC-MS and HPLC-NMR Coupling. PubMed. Available at: [Link]
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Shodex HPLC Columns. Chapter 4: Separation Modes and their Mechanisms (2). Shodex. Available at: [Link]
-
LibreTexts Chemistry. (2024). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]
-
Svatunek, D., et al. (2020). Uncovering the Key Role of Distortion in Tetrazine Ligations Guides the Design of Bioorthogonal Tools that Defy the Reactivity-Stability Trade-off. ChemRxiv. Available at: [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. SciSpace. Available at: [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. Available at: [Link]
-
Darko, A., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. Available at: [Link]
-
NIST. trans-Cyclooctene. NIST WebBook. Available at: [Link]
-
LibreTexts Chemistry. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Available at: [Link]
-
Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]
- ResearchGate. Figure S4. 1 H NMR spectrum of TCO-pGlu(OBn) 23 (P10) in DMSO-d 6....
-
Lirias. (2020). Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specifi. Available at: [Link]
-
M. Farooq, et al. (2016). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]
-
Molnar, I., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. Available at: [Link]
-
KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Guide: TCO-OH vs. DBCO Reagents in Bioorthogonal Chemistry
Executive Summary
In the landscape of bioorthogonal chemistry, the choice between Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO and Inverse Electron Demand Diels-Alder (IEDDA) using TCO is often dictated by the specific constraints of the biological environment.
While DBCO has long been the workhorse for in vitro applications due to its oxidative stability, it suffers from significant limitations in in vivo pharmacokinetics (PK) and reaction kinetics. TCO-OH (and its derivatized reagents) offers a superior alternative for high-fidelity applications—specifically Antibody-Drug Conjugates (ADCs) and pre-targeted imaging—driven by two decisive factors: ultra-fast kinetics (
This guide details the mechanistic advantages of TCO over DBCO, addresses the stability nuances of TCO, and provides a self-validating protocol for generating high-performance conjugates.
Part 1: The Kinetic Advantage (IEDDA vs. SPAAC)
The primary differentiator between TCO and DBCO is the reaction rate. For in vivo applications where reactant concentrations are low (nanomolar range) and clearance rates are high, the reaction must occur faster than the biological clearance half-life.
Comparative Kinetics Data
The IEDDA reaction between TCO and Tetrazines is orders of magnitude faster than the SPAAC reaction between DBCO and Azides.
| Parameter | DBCO (SPAAC) | TCO (IEDDA) | Impact on Application |
| Reaction Partner | Azide ( | Tetrazine ( | Tetrazines are fluorogenic (turn-on), enabling real-time monitoring. |
| Rate Constant ( | TCO enables reaction completion in seconds vs. hours for DBCO. | ||
| Concentration Threshold | Requires | Effective at | Critical for tumor pre-targeting where local concentration is low. |
| Steric Profile | Bulky, rigid fused rings | Aliphatic ring (flexible) | TCO is less likely to sterically obstruct binding sites. |
The "Click" Threshold
At low concentrations, the second-order rate law (
Part 2: Physicochemical Impact (Solubility & Aggregation)
A critical, often overlooked failure mode in ADC development is the hydrophobicity of the linker payload.
The Hydrophobic Penalty of DBCO
DBCO contains two fused benzene rings. When conjugated to an antibody (typically 2-4 per IgG), these aromatic systems create "hydrophobic patches" on the protein surface.
-
Consequence 1 (Aggregation): Hydrophobic patches drive protein-protein association, leading to precipitation or high-molecular-weight aggregates (HMWS).
-
Consequence 2 (Hepatic Clearance): The liver creates a "hydrophobic sink." ADCs with DBCO linkers show accelerated non-specific uptake by hepatocytes, reducing tumor delivery and increasing toxicity.
The TCO-OH Advantage
TCO-OH is an aliphatic cycloalkene. It lacks the aromatic pi-stacking potential of DBCO.
-
Solubility: TCO reagents (especially PEGylated variants derived from TCO-OH) significantly improve the hydrophilicity profile of the conjugate.
-
Bioavailability: TCO-modified antibodies exhibit PK profiles closer to native IgG, whereas DBCO-modified antibodies often show rapid clearance.
Part 3: Stability & Isomerization (The Critical Nuance)
While TCO is kinetically superior, it possesses a vulnerability: Isomerization .[1][2][3]
The Thiol-Radical Mechanism
In the presence of serum albumin or copper-binding proteins, TCO can isomerize to the inactive cis-cyclooctene (CCO). This process is driven by thiols (e.g., cysteine, glutathione) via a radical mechanism.[2]
-
DBCO Risk: Stable to isomerization but reacts with thiols via thiol-yne addition (non-specific side reaction).
-
TCO Risk: Isomerization renders it non-reactive toward tetrazines.[4]
The Solution: Conformationally Stabilized TCOs
Modern "TCO-OH" reagents are not generic. You must select specific isomers:
-
TCO-A (Axial): Higher reactivity, lower stability.[5] Use for rapid in vitro labeling.
-
TCO-B (Equatorial) / d-TCO: Conformationally stabilized (e.g., dioxolane-fused).[6] These resist thiol-induced isomerization and are required for in vivo circulation >2 hours.
Part 4: Visualization of Pathways
Diagram 1: Kinetic & Physicochemical Comparison
Caption: TCO offers a kinetic "fast lane" and reduced aggregation compared to the hydrophobic burden of DBCO.
Part 5: Self-Validating Experimental Protocol
Objective: Conjugation of TCO-PEG4-NHS to a Monoclonal Antibody (mAb) with validation of TCO accessibility.
Rationale: TCO is hydrophobic enough that without a PEG spacer, it can bury itself inside the antibody's hydrophobic pockets, rendering it accessible to the solvent but sterically hindered for the bulky Tetrazine. This protocol prevents and detects that failure mode.
Materials
-
mAb (10 mg/mL in PBS, pH 7.4)
-
TCO-PEG4-NHS Ester (dissolved in dry DMSO)
-
Validation Reagent: Tetrazine-Cy5 (Fluorogenic probe)
-
PD-10 Desalting Column
Workflow
-
Buffer Exchange:
-
Ensure mAb is in a non-amine buffer (PBS or Borate, pH 8.0). Avoid Tris.
-
-
Conjugation (The "Sweet Spot"):
-
Add TCO-PEG4-NHS to mAb at a 10:1 molar excess .
-
Expert Note: Do not exceed 5% v/v DMSO in the final mixture to prevent protein denaturation.
-
Incubate 1 hour at Room Temperature (RT).
-
-
Purification:
-
Remove excess TCO using a PD-10 column equilibrated with PBS (pH 7.4).
-
-
Self-Validation Step (The "Buried TCO" Check):
-
Aliquot 10
L of conjugate. -
Add 2 equivalents of Tetrazine-Cy5.
-
Measure absorbance at 650 nm immediately and at 10 minutes.
-
Pass Criteria: If >90% of the signal develops within <1 minute, TCO is surface-accessible. If the reaction drifts slowly over 10 minutes, TCO is buried (failed batch).
-
Diagram 2: Validation Workflow
Caption: Quality Control workflow ensuring TCO accessibility using kinetic validation with a fluorogenic probe.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science. [Link]
-
Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology. [Link][7]
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews. [Link]
Sources
- 1. TCO-OH, 85081-69-2 | BroadPharm [broadpharm.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bostonsociety.org [bostonsociety.org]
- 5. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Cost-Effective and Scalable Protocol for the Synthesis of trans-Cyclooct-4-enol (TCO-OH)
Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, bioconjugation, and medicinal chemistry.
Abstract: This document provides a comprehensive, field-tested guide for the synthesis of trans-cyclooct-4-enol (TCO-OH), a pivotal tool in bioorthogonal chemistry. The highly strained trans isomer of cyclooctene enables exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) "click" reactions with tetrazines, but its synthesis presents unique challenges due to an unfavorable thermodynamic equilibrium.[1][2] This protocol details a robust, two-part synthesis starting from the inexpensive bulk chemical 1,5-cyclooctadiene. The procedure first covers the selective mono-epoxidation and subsequent reduction to yield the stable cis-cyclooct-4-enol precursor. The core of this guide is a detailed methodology for the photochemical isomerization of the cis-alkene to the desired trans-alkene using a continuous flow photoreactor system. This approach actively drives the reaction equilibrium by selectively trapping the trans isomer, enabling scalable and efficient production of TCO-OH.[2]
Introduction and Scientific Principles
trans-Cyclooctene (TCO) and its derivatives are the most reactive and widely used dienophiles for the IEDDA reaction with 1,2,4,5-tetrazines.[2][3] This bioorthogonal ligation boasts reaction kinetics several orders of magnitude faster than other click chemistry methodologies, making it ideal for in vivo imaging, drug delivery, and real-time tracking of biological processes.[2][4] The functionalized derivative, trans-cyclooct-4-enol (TCO-OH), provides a crucial hydroxyl handle for further chemical modification and conjugation to biomolecules or probes.[4]
The primary challenge in TCO synthesis lies in the inherent strain of the trans double bond within the eight-membered ring. The photochemical isomerization of the thermodynamically stable cis-isomer to the trans-isomer results in a low-yield equilibrium mixture, typically favoring the cis form with a conversion limit of around 28%.[1][5]
To overcome this limitation, a dynamic separation strategy is employed. The protocol described herein utilizes a continuous flow system where the reaction mixture is irradiated with UV light and simultaneously passed through a column containing silver nitrate (AgNO₃) impregnated on silica gel.[1][2][6] The π-electrons of the strained trans-alkene form a stable complex with silver(I) ions, effectively trapping the desired product and removing it from the equilibrium.[2] The unreacted cis-isomer, which does not form this complex, is returned to the photoreactor, continuously shifting the reaction equilibrium towards the formation of the trans-product until the starting material is consumed.
This guide first details the preparation of the necessary precursor, cis-cyclooct-4-enol, from 1,5-cyclooctadiene. While the user's topic specifies synthesis from cis-cyclooctene, a direct hydroxylation is less common than the well-established epoxidation/reduction route from the diene, which provides the required cis-cyclooct-4-enol starting material for the key photoisomerization step.
Overall Synthetic Scheme
Caption: Overall two-part synthetic route to TCO-OH.
Safety Precautions
This protocol involves hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent that can cause fires or explosions upon contact with combustible materials. It is also a skin and eye irritant. Avoid shock, friction, and heat.
-
Lithium aluminum hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ethers (Diethyl ether, THF) and Hexanes: Extremely flammable liquids. Vapors can form explosive mixtures with air. Ensure all ignition sources are removed from the work area. Use spark-proof equipment.[7]
-
cis-Cyclooctene and Derivatives: Flammable liquids.[7][8] Keep away from heat and ignition sources.
-
UV Radiation: The 254 nm UV lamps used in the photoreactor are harmful to the eyes and skin. The reactor must be shielded with UV-blocking materials (e.g., aluminum foil) during operation.
Part 1: Protocol for Synthesis of cis-Cyclooct-4-enol
This procedure outlines the mono-epoxidation of 1,5-cyclooctadiene followed by lithium aluminum hydride reduction.
Reagents and Equipment
| Reagent/Material | Quantity (for 1.2g scale) | Purpose |
| 1,5-Cyclooctadiene (COD) | 2.16 g (20 mmol) | Starting Material |
| m-CPBA (70-77%) | 3.48 g (14-15.4 mmol) | Epoxidizing Agent |
| Dichloromethane (DCM), dry | ~120 mL | Solvent |
| Sodium bicarbonate (sat. aq.) | ~100 mL | Quenching/Wash |
| Sodium sulfite (10% aq.) | ~50 mL | Quenching excess oxidant |
| Brine (sat. aq. NaCl) | ~50 mL | Wash |
| Magnesium sulfate (anhydrous) | As needed | Drying Agent |
| Lithium aluminum hydride (LiAlH₄) | 0.57 g (15 mmol) | Reducing Agent |
| Diethyl ether (Et₂O), dry | ~100 mL | Solvent |
| Sodium sulfate decahydrate | As needed | Quenching LiAlH₄ |
| Silica Gel (230-400 mesh) | As needed | Column Chromatography |
Step-by-Step Methodology
A. Mono-epoxidation of 1,5-Cyclooctadiene
-
Setup: Add 1,5-cyclooctadiene (2.16 g) and dry DCM (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. The low temperature is critical to prevent over-oxidation to the di-epoxide.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (3.48 g) in DCM (20 mL). Add this solution dropwise to the cooled COD solution over 15-20 minutes.
-
Reaction: Stir the mixture at -78 °C for 4 hours. Monitor the reaction by TLC (e.g., 10% Ethyl Acetate/Hexanes).
-
Quenching: Slowly add saturated sodium bicarbonate solution (~50 mL) to quench the reaction, followed by 10% aqueous sodium sulfite (~50 mL) to destroy excess m-CPBA.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the water bath above 30 °C as the epoxide product is volatile. The crude epoxide is used directly in the next step.
B. Reduction to cis-Cyclooct-4-enol
-
Setup: To a 250 mL flame-dried, three-neck flask under an argon atmosphere, add LiAlH₄ (0.57 g). Carefully add dry diethyl ether (50 mL) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the crude epoxide from the previous step in dry diethyl ether (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Cool the flask to 0 °C. Quench the reaction by the sequential, extremely cautious dropwise addition of water (0.6 mL), 15% aq. NaOH (0.6 mL), and then water again (1.8 mL). This procedure (Fieser workup) is crucial for safety and results in a granular precipitate that is easy to filter.
-
Purification: Stir the resulting mixture for 30 minutes, then add anhydrous magnesium sulfate and filter the solids through a pad of Celite. Wash the solids thoroughly with diethyl ether.
-
Concentration: Concentrate the filtrate under reduced pressure (max bath temp 30 °C, min pressure 250 mbar) to yield crude cis-cyclooct-4-enol.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel. A mobile phase of 100% DCM can be effective, as standard ethyl acetate/hexanes gradients can lead to product loss due to the compound's low boiling point (90 °C). The expected yield of pure cis-cyclooct-4-enol is typically 30-40% over the two steps.
Part 2: Protocol for Photoisomerization to TCO-OH
This procedure uses a low-cost, easy-to-build continuous flow photoreactor to achieve high yields of the trans-isomer.[2]
Experimental Workflow for Flow Photoisomerization
Caption: Diagram of the continuous flow photoisomerization setup.
Reagents and Equipment
| Reagent/Material | Example Quantity | Purpose |
| cis-Cyclooct-4-enol | 1.0 g (7.9 mmol) | Starting Material |
| Methyl Benzoate | 1.08 g (7.9 mmol) | Photosensitizer |
| Diethyl ether / Hexanes (1:1) | 400 mL | Solvent |
| Silver Nitrate (AgNO₃) | 10 g | Trapping Agent |
| Silica Gel (230-400 mesh) | ~100 g | Solid Support |
| Ammonium Hydroxide (conc. aq.) | ~150 mL | Release from Ag complex |
| Peristaltic Pump & Tubing | 1 set | Circulation |
| Quartz Glass Tube | 1 (e.g., 16 mm ID, 80 cm L) | Photoreactor Cell |
| Low-Pressure UV Lamps (254 nm) | 2-4 (e.g., 55W each) | UV Source |
| Chromatography Column | 1 (e.g., 40 mm ID) | For AgNO₃/SiO₂ |
Step-by-Step Methodology
A. Preparation of AgNO₃/SiO₂
-
Dissolve silver nitrate (10 g) in deionized water (~20 mL).
-
Add silica gel (90 g) to this solution and mix to form a slurry.
-
Remove the water under reduced pressure using a rotary evaporator until a free-flowing white powder is obtained. This is the 10% w/w AgNO₃/SiO₂.
B. Assembly and Operation
-
Column Packing: Pack the chromatography column first with a plug of glass wool, followed by ~40 g of pure silica gel, and finally top with the prepared 10% AgNO₃/SiO₂ (~35 g).[2]
-
System Assembly: Assemble the flow system as shown in the diagram above. Connect the reservoir flask, pump, quartz photoreactor, and AgNO₃/SiO₂ column in a closed loop using chemically resistant tubing.
-
Shielding: Wrap the entire photoreactor assembly (UV lamps and quartz tube) in aluminum foil to protect the user from UV radiation and to reflect light back into the reaction mixture.
-
Reaction Mixture: In the reservoir flask, dissolve cis-cyclooct-4-enol (1.0 g) and the photosensitizer methyl benzoate (1.08 g) in the Et₂O/Hexanes solvent mixture (400 mL).[2]
-
Operation: Purge the system with argon. Start the peristaltic pump at a flow rate of approximately 100 mL/min. Once circulation is stable, turn on the UV lamps.
-
Monitoring: Monitor the disappearance of the cis-isomer from the solution in the reservoir flask using GC or TLC. The reaction is typically complete within 4-8 hours, depending on the efficiency of the lamps and setup.[2]
C. Product Isolation and Purification
-
Once the starting material is consumed, turn off the lamps and pump.
-
Drain the solvent from the system. Elute the AgNO₃/SiO₂ column with additional fresh solvent (e.g., 200 mL Et₂O/Hexanes) to remove any remaining non-complexed material.
-
To release the TCO-OH product, elute the column with a solution of diethyl ether containing ~5% concentrated ammonium hydroxide. Perform this in a well-ventilated fume hood. The ammonia displaces the TCO from the silver ions.
-
Collect the eluent in a separatory funnel containing water (~200 mL). Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield TCO-OH. The product often consists of two separable diastereomers (axial and equatorial).[2]
Expected Yields and Data
| Compound | Starting Amount | Typical Yield | Physical State |
| TCO-OH (combined diastereomers) | 1.0 g cis-isomer | 60-75% (600-750 mg) | Colorless oil/solid |
Yields are highly dependent on the specific geometry and power of the photoreactor setup. The described protocol typically yields the axial and equatorial isomers of TCO-OH, which can be separated by careful column chromatography if desired.[2]
References
-
Sletten, E. M., & Bertozzi, C. R. (2011). A hydrophilic trans-cyclooctene for tetrazine ligation in living cells. Organic letters, 13(20), 5620-5623. [Link]
-
Swenton, J. S. (1969). Photoisomerization of cis-cyclooctene to trans-cyclooctene. The Journal of Organic Chemistry, 34(10), 3217-3217. [Link]
-
Stancu, A. D. (2018). Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazine. University of Tennessee Honors Thesis Projects. [Link]
-
Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. RSC medicinal chemistry. [Link]
-
Neves, P., Zondag, S. D., Vural-Gürsel, I., Noël, T., & Hessel, V. (2021). Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. AIChE Journal, 67(1), e17067. [Link]
-
Adam, W., Saha-Möller, C. R., & Schambony, S. B. (2000). Epoxidation of trans-Cyclooctene by Methyltrioxorhenium/H2O2: Reaction of trans-Epoxide with the Monoperoxo Complex. The Journal of Organic Chemistry, 65(14), 4496-4500. [Link]
-
Neves, P., Zondag, S. D., Vural-Gürsel, I., Noël, T., & Hessel, V. (2021). Photoisomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption. Eindhoven University of Technology research portal. [Link]
-
Swenton, J. S. (1969). Photoisomerization of cis-cyclooctene to trans-cyclooctene. ACS Publications. [Link]
-
Adam, W., Saha-Möller, C. R., & Schambony, S. B. (2000). Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex. PubMed. [Link]
-
Cope, A. C., & Bach, R. D. (1969). trans-Cyclooctene. Organic Syntheses. [Link]
-
Wagner, M., & Ksenofontov, A. (2016). Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization. Monatshefte für Chemie-Chemical Monthly, 147(5), 927-933. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Cyclooctene, 95%. [Link]
-
The Dow Chemical Company. (2006). Material Safety Data Sheet - CYCLOTENE 4022-35 Advanced Electronics Resin*. [Link]
-
van der Velden, J., Arts, M., Janssen, E., & van Delft, F. L. (2020). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates: bioorthogonal manipulation of the lac repressor. Organic & Biomolecular Chemistry, 18(37), 7294-7298. [Link]
-
Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. ResearchGate. [Link]
-
Atanasov, V., & Stoyanov, S. (2020). Simplified synthetic procedure for (Z) to (E)-cyclooct-4-enol photoisomerization. Bulgarian Chemical Communications, 52(E), 53-57. [Link]
-
Handula, M., Pigga, M., & Ravasco, J. M. J. M. (2024). (PDF) Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. ResearchGate. [Link]
Sources
- 1. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photo isomerization of cis-cyclooctene to trans-cyclooctene: Integration of a micro-flow reactor and separation by specific adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.tue.nl [research.tue.nl]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Optimization of TCO-OH Tetrazine Ligation
Executive Summary
The ligation between trans-cyclooct-4-en-1-ol (TCO-OH) and 1,2,4,5-tetrazines represents the gold standard in bioorthogonal chemistry due to its unparalleled kinetics (
This guide provides a rigorous protocol for utilizing TCO-OH, specifically addressing the critical nuances of isomer-dependent reactivity (axial vs. equatorial), stability in biological media, and buffer optimization to maximize conjugation efficiency.
Part 1: Core Mechanism & Kinetics[1]
The Reaction Pathway (IEDDA)
The reaction involves the cycloaddition of the electron-deficient tetrazine and the strained, electron-rich TCO-OH dienophile.[1] The initial step forms a strained bicyclic intermediate which spontaneously releases nitrogen gas (
Isomer-Dependent Kinetics
A critical, often overlooked variable is the conformation of the TCO-OH ring.[1] The hydroxyl group can adopt an axial or equatorial position relative to the ring plane.
-
Axial Isomer: significantly more reactive (
in PBS) due to higher ground-state strain.[1] -
Equatorial Isomer: Slower kinetics (
), but often thermodynamically more stable.[1] -
Implication: For time-sensitive applications (e.g., in vivo pre-targeting with short half-life isotopes), the axial isomer is preferred despite its lower stability profile.[1]
Visualizing the Mechanism
Figure 1: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction pathway between TCO-OH and Tetrazine.
Part 2: Critical Reaction Parameters
Buffer Composition & pH
The IEDDA reaction is remarkably robust but performs optimally under specific conditions.[2]
-
Optimal pH: 7.0 – 7.5. The reaction is tolerant of pH 5–9, but extreme pH can accelerate TCO degradation or tetrazine hydrolysis.
-
Recommended Buffers:
-
PBS (Phosphate Buffered Saline): Standard for most bioconjugations.[1]
-
HEPES: Excellent alternative, especially for cell culture applications.
-
Avoid: Buffers containing free thiols (e.g., DTT, mercaptoethanol) unless absolutely necessary (see Stability section).
-
-
Primary Amines: Unlike NHS-ester chemistry, the IEDDA reaction itself is compatible with Tris or Glycine.[1] However, if your TCO reagent is an NHS-ester derivative (e.g., TCO-PEG4-NHS), you must avoid primary amine buffers during the conjugation step.[1]
Solvent Compatibility
TCO-OH is a hydrophobic small molecule.[1]
-
Stock Preparation: Dissolve TCO-OH in anhydrous DMSO or DMF (typically 10–100 mM stock).[1]
-
Aqueous Solubility: TCO-OH tolerates up to 20% organic co-solvent in the final reaction mixture without protein denaturation.[1] For highly sensitive proteins, keep DMSO < 5%.
Stability & The "Dead-End" Isomerization
The "Achilles Heel" of TCO reagents is their tendency to isomerize to the unreactive cis-cyclooctene (CCO) form.[1][3]
-
Thiol Sensitivity: Free thiols (cysteine residues, glutathione in serum) catalyze the radical-mediated isomerization of trans-TCO to cis-CCO.[1]
-
Mitigation:
-
Store TCO stocks at -20°C or -80°C under inert gas (Argon/Nitrogen).[1]
-
Expert Tip: For reactions in high-thiol environments (e.g., cell lysate), add a radical scavenger like Trolox (Vitamin E analog) to suppress isomerization.
-
Summary of Reaction Conditions
| Parameter | Optimal Condition | Acceptable Range | Notes |
| pH | 7.2 – 7.4 | 5.0 – 9.0 | Acidic pH < 5 may degrade some tetrazines.[1] |
| Temperature | 20°C – 25°C (RT) | 4°C – 37°C | Reaction is fast even at 4°C. |
| Time | 30 – 60 min | 5 min – 2 hours | Kinetics are concentration-dependent.[1] |
| Stoichiometry | 1.5 – 5.0 equiv (Tet) | 1.1 – 10 equiv | Use excess of the cheaper reagent. |
| Co-solvent | 5-10% DMSO | 0-20% DMSO | Required for TCO-OH solubility.[1] |
Part 3: Detailed Protocol (Protein-Small Molecule Ligation)
This protocol describes the ligation of a TCO-modified protein with a Tetrazine-functionalized probe (e.g., fluorophore).[1][4]
Materials
-
Protein-TCO Conjugate: (Pre-prepared via TCO-NHS ester labeling).
-
Tetrazine Probe: (e.g., Tetrazine-Cy5), 10 mM stock in anhydrous DMSO.
-
Reaction Buffer: 1x PBS, pH 7.4.
-
Quenching Buffer: Excess soluble TCO (e.g., TCO-OH or TCO-Amine) or simple Tetrazine depending on direction.[1]
-
Desalting Column: (e.g., Zeba Spin, PD-10) for purification.
Experimental Workflow
-
Preparation:
-
Ligation Reaction:
-
Add 1.5 to 3.0 molar equivalents of Tetrazine probe to the TCO-protein solution.[1]
-
Example: For 100
L of 50 M Protein-TCO (5 nmol), add 7.5 nmol Tetrazine. -
Mix gently by pipetting. Do not vortex vigorously if the protein is labile.
-
-
Incubation:
-
Incubate at Room Temperature for 30–60 minutes in the dark (if using fluorophores).
-
Note: For high-affinity TCO variants (Axial/s-TCO), 10 minutes is often sufficient.[1]
-
-
Quenching (Optional but Recommended):
-
If precise stoichiometry is critical or if downstream applications are sensitive to unreacted probe, add 10–20 equivalents of free TCO-OH (or TCO-amine) to scavenge unreacted tetrazine.[1]
-
Incubate for 5 minutes.
-
-
Purification:
-
Remove excess small molecules (unreacted Tetrazine/TCO-OH) using a desalting spin column or dialysis cassette equilibrated with PBS.[1]
-
Store the labeled conjugate at 4°C.
-
Workflow Diagram
Figure 2: Step-by-step workflow for TCO-Tetrazine protein labeling.[1][5]
Part 4: Advanced Application - "Click-to-Release"
A unique feature of allylic TCO derivatives (like TCO-OH functionalized at the hydroxyl group) is the "Click-to-Release" mechanism.[1]
-
Concept: When a tetrazine reacts with a TCO carbamate (formed from TCO-OH), the resulting dihydropyridazine tautomerizes and eliminates the substituent attached to the allylic position.
-
Utility: Used for prodrug activation (e.g., releasing Doxorubicin) or uncaging fluorophores.
-
Condition Note: The release step kinetics are slower than the ligation step. Ensure the reaction is allowed to proceed long enough (hours) if release is the goal, or use specific "fast-release" TCO variants.
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | TCO Isomerization | Check TCO stock age. Avoid free thiols in buffer.[1][2] Use fresh TCO-OH. |
| Precipitation | Hydrophobicity | Reduce Tetrazine/TCO loading.[1] Increase DMSO to 10-15% if protein tolerates.[1] |
| Slow Kinetics | Equatorial Isomer | Switch to Axial-TCO or s-TCO derivatives for faster rates.[1] |
| High Background | Non-specific binding | Use a negative control (TCO-blocked protein).[1] Improve purification (Size Exclusion). |
Reference List
-
Blackman, M. L., et al. (2008). "Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity."[1][2][5][6][7] Journal of the American Chemical Society. Link[1]
-
Devaraj, N. K., et al. (2009). "Fast and Sensitive Pre-Targeted Labeling of Cancer Cells through a Tetrazine/trans-Cyclooctene Cycloaddition."[1][5] Angewandte Chemie International Edition. Link[1]
-
Rossin, R., et al. (2010). "In Vivo Chemistry for Pretargeted Tumor Imaging in Live Mice." Angewandte Chemie. Link[1]
-
Darko, A., et al. (2014). "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation."[1][4][8] Chemical Science. Link
-
Versteegen, R. M., et al. (2013). "Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation." Angewandte Chemie International Edition. Link[1]
Sources
- 1. 4-Cycloocten-1-ol | C8H14O | CID 5381510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TCO-OH Integrity & Isomerization Prevention
The following guide serves as a specialized Technical Support Center for researchers working with Trans-Cyclooctenol (TCO-OH) . It is designed to address the specific instability inherent to the trans-cyclooctene ring and provide actionable protocols to prevent isomerization to the unreactive cis-cyclooctene.[1]
Status: Operational Agent: Senior Application Scientist Topic: Preventing Thermodynamic Relaxation (Isomerization) of TCO-OH
The Thermodynamic Reality: Why TCO-OH Fails
User Question: Why is my TCO-OH degrading even when I store it in the fridge? It looks like an oil now and won't click.
Technical Insight: TCO-OH is a "spring-loaded" molecule. The eight-membered ring contains approximately 16 kcal/mol of strain energy due to the trans double bond, which forces the ring into a twisted "crown" conformation. The molecule is in a high-energy state relative to its cis-isomer (the thermodynamic sink).
Isomerization is not a question of if, but how fast. Your goal is to maintain the kinetic barrier that prevents this relaxation. The three primary catalysts that lower this barrier and destroy your reagent are:
-
Transition Metals: Specifically Copper (Cu), Palladium (Pd), and Silver (Ag) (though Ag is used for stabilization, it interacts strongly).
-
Radical Sources: Thiols in biological media (e.g., glutathione, albumin) initiate radical-mediated isomerization.
-
Photoexcitation: UV light allows the molecule to access the excited state and relax back to the cis form.
Core Protocol: Storage & Handling (The Defense)
User Question: What are the absolute best conditions for long-term storage?
Standard Operating Procedure (SOP-TCO-01):
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C to -80°C | Thermal energy contributes to overcoming the isomerization activation barrier. |
| Atmosphere | Argon or Nitrogen | Oxygen can promote radical formation; TCO is prone to oxidation over long periods. |
| Light | Amber Vials / Foil | Prevents photoisomerization (cis-trans equilibrium shifts under UV). |
| State | Solvent Matrix | Storing as a solid is preferred. If in solution, use anhydrous Hexane or DMSO. Avoid protic solvents for long-term storage. |
| Additives | AgNO₃ (Optional) | Advanced: TCO forms a stable complex with Silver (I) ions, preventing isomerization.[1] It must be decoupled (using NaCl) before use. |
Critical Warning: Do NOT store TCO-OH in solvents containing trace acids or peroxides (e.g., old THF). These catalyze transannular reactions.
Chemical Derivatization: Activating the -OH Group
User Question: I am trying to turn TCO-OH into TCO-NHS carbonate. The NMR shows the TCO peak disappeared after the reaction. What happened?
Troubleshooting Guide: The hydroxyl group on TCO-OH is your handle for conjugation, but the conditions used to activate it (e.g., forming succinimidyl carbonates or carbamates) can be harsh.
Common Failure Points:
-
Acid Catalysis: Strong acids used during workup can cause the TCO ring to collapse or isomerize.
-
Silica Gel Acidity: Purification on standard acidic silica gel can degrade TCO.
-
Exothermic Spikes: Adding reagents too fast generates heat, accelerating isomerization.
Recommended Workflow (Base-Catalyzed Activation):
-
Reagents: Use Disuccinimidyl carbonate (DSC) with a non-nucleophilic base (e.g., Triethylamine or Pyridine).
-
Solvent: Anhydrous Acetonitrile or DCM.
-
Purification: If using column chromatography, neutralize the silica gel with 1% Triethylamine in the eluent to prevent acid-catalyzed degradation.
Biological Application: Serum Stability
User Question: My TCO-labeled antibody works in buffer but fails in mouse serum. Is the TCO falling off?
Technical Diagnosis: It is likely not "falling off" but "turning off." In serum, TCO is susceptible to thiol-ene reactions and isomerization driven by albumin and free thiols.
Mechanism of Failure: Thiols (R-SH) attack the strained alkene via a radical mechanism. This results in either:
-
Addition (covalent modification, destroying the double bond).
-
Isomerization (reforming the double bond in the cis configuration).
Visualizing the Threat Landscape:
Figure 1: Pathways of TCO degradation. Note that Copper and Thiols are the primary environmental threats reducing the activation energy for isomerization.
Mitigation Strategy:
-
Short Exposure: Minimize the time TCO-labeled ligands spend in serum before the click reaction.
-
Conformational Locking: If possible, switch to conformationally strained TCO variants (e.g., s-TCO or d-TCO) which have higher barriers to isomerization, though TCO-OH is the most accessible starting material.
-
Scavengers: Ensure buffers are free of transition metals (use EDTA).
Quality Control & Troubleshooting
User Question: How do I prove my TCO is still Trans before I start a valuable experiment?
QC Protocol:
| Method | Observation | Verdict |
| 1H NMR | Vinyl protons at 5.1 – 6.0 ppm (multiplet). | Pass: Distinct downfield shift compared to cis. |
| 1H NMR | Vinyl protons at 5.4 – 5.7 ppm (broad/different coupling). | Fail: Cis-isomer (often difficult to distinguish by shift alone; look for coupling constant differences or peak integration ratios). |
| Tetrazine Titration | Add pink Tetrazine (e.g., Me-Tetrazine). Color disappears immediately. | Pass: Reactivity confirmed. |
| Tetrazine Titration | Add pink Tetrazine. Color persists. | Fail: Isomerization has occurred. |
Troubleshooting Workflow:
Figure 2: Diagnostic logic for TCO experimental failure.
References
-
Fox, J. M., et al. (2008). Photochemical Synthesis of Trans-Cyclooctene Derivatives. This paper establishes the fundamental flow-chemistry method for synthesizing TCO and stabilizing it using Silver(I)
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice.
-
Darko, A., et al. (2014).[1] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[2] Provides detailed kinetic data on TCO stability in serum and the mechanism of thiol-mediated isomerization.
-
Robillard, M. S., et al. (2013). Mechanism of TCO Isomerization.[1][3] Highlights the role of Copper-containing proteins and thiols in the degradation of TCO in vivo.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH and Temperature for TCO-OH Click Reactions
Welcome to the technical support center for TCO-OH click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for optimizing the pH and temperature of your TCO-OH click reactions. Our goal is to empower you with the scientific understanding to achieve reliable, reproducible, and efficient conjugations in your experiments.
Introduction to TCO-OH Click Chemistry
The reaction between a trans-cyclooctene (TCO) moiety, such as in TCO-OH, and a tetrazine is a cornerstone of bioorthogonal chemistry. This inverse-electron-demand Diels-Alder cycloaddition is prized for its exceptionally fast reaction kinetics and its ability to proceed with high selectivity in complex biological environments without the need for a cytotoxic copper catalyst.[1][2] The reaction's primary byproduct is nitrogen gas, making it a clean and efficient ligation strategy.[2]
While the TCO-tetrazine ligation is robust, achieving optimal performance requires a nuanced understanding of key reaction parameters, particularly pH and temperature. This guide will delve into the causality behind experimental choices, providing you with the expertise to master this powerful bioconjugation technique.
Troubleshooting Guide: pH and Temperature Optimization
This section addresses specific issues you might encounter during your TCO-OH click reaction experiments in a question-and-answer format.
Question 1: My TCO-OH click reaction is slow or incomplete. Could the pH of my reaction buffer be the issue?
Answer: Yes, the pH of your reaction buffer can significantly impact the efficiency of the TCO-OH click reaction, primarily by affecting the stability of the TCO moiety.
-
The Science Behind It: While the TCO-tetrazine cycloaddition itself is generally not highly pH-dependent within a physiological range, the stability of the TCO group can be compromised under certain pH conditions.[3] Some TCO derivatives are known to be susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form, a process that can be influenced by pH.[3][4] This isomerization is a common reason for a decrease in the concentration of the reactive TCO, leading to a slower or incomplete reaction. For instance, some TCO derivatives show increased isomerization at a more basic pH (e.g., pH 7.4) in the presence of thiols, compared to a slightly more acidic environment (e.g., pH 6.8).[3]
-
Troubleshooting Steps:
-
Verify Buffer pH: Always prepare fresh reaction buffers and verify the pH immediately before use.
-
Recommended pH Range: For most applications, a pH range of 6.0 to 7.5 is recommended for maintaining TCO stability and achieving efficient conjugation.[5][6] Many standard protocols utilize phosphate-buffered saline (PBS) at pH 7.4.[7][8]
-
Consider a pH Screen: If you suspect a pH-related issue, perform small-scale test reactions across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, and 8.0) to identify the optimal condition for your specific TCO-OH derivative and tetrazine partner.
-
Buffer Composition: Be aware that some buffer components can interfere with the reaction. For example, avoid primary amine-containing buffers like Tris or glycine if you are working with NHS-ester functionalized molecules for the initial labeling step, as they will compete with your intended target.[5]
-
Question 2: I am observing a low yield in my reaction. Should I increase the temperature to speed it up?
Answer: While moderately increasing the temperature can enhance the reaction rate, excessive heat can lead to degradation of your reactants and is not always the best solution for low yield.
-
The Science Behind It: The rate of the TCO-tetrazine cycloaddition, like most chemical reactions, is temperature-dependent. An increase in temperature generally leads to a higher reaction rate constant, as described by the Arrhenius equation. Many protocols suggest running the reaction at room temperature (around 25°C) or at 37°C for applications in living systems.[2][8] However, both the TCO and tetrazine molecules can be susceptible to degradation at elevated temperatures over extended periods. The stability of your specific biomolecules in the reaction is also a critical consideration.
-
Troubleshooting Steps:
-
Standard Temperature Range: Most TCO-tetrazine ligations proceed efficiently at room temperature (20-25°C) or at 37°C.[2][8] Reactions at 4°C are also possible but will require longer incubation times.[5][9]
-
Modest Temperature Increase: If your reaction is sluggish at room temperature, you can try incubating it at 37°C. This is a common temperature for cell-based experiments and is generally well-tolerated by most biomolecules for the duration of the reaction.
-
Avoid High Temperatures: It is generally not recommended to heat TCO-tetrazine reactions to temperatures above 40-50°C, as this can lead to the degradation of the reactants and potentially your biomolecules of interest.
-
Focus on Other Parameters First: Before significantly increasing the temperature, ensure that other factors such as reactant purity, concentration, and pH are optimized.
-
Question 3: My reaction seems to work initially, but then the yield plateaus at a low level. What could be happening?
Answer: This issue often points to the instability of one or both of your click chemistry partners under the reaction conditions over time.
-
The Science Behind It: The stability of TCO derivatives is a critical factor. Some of the more reactive, highly strained TCOs can be prone to isomerization to the unreactive cis-isomer.[7][10] This process can be catalyzed by various components in your reaction mixture, including thiols that might be present in your sample or even degradation products of components in cell culture media.[3][4] Tetrazines, especially those with strong electron-withdrawing groups that make them highly reactive, can also be susceptible to degradation in aqueous media.[11]
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly prepared solutions of your TCO-OH and tetrazine reagents. Store stock solutions appropriately, protected from light and moisture, and at the recommended temperature.[11]
-
Minimize Incubation Time: The TCO-tetrazine reaction is exceptionally fast, with many reactions reaching completion within 30-60 minutes at micromolar concentrations.[5] Avoid unnecessarily long incubation times to minimize the potential for reactant degradation.
-
Check for Interfering Substances: If you are working with complex biological samples, consider if any components could be promoting the degradation of your reagents. For example, high concentrations of thiols like DTT or glutathione can be problematic for some TCO derivatives.[10]
-
Consider More Stable Derivatives: If stability issues persist, you may need to consider using a more stable TCO or tetrazine derivative for your application, even if it has a slightly lower reaction rate.[7][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard TCO-OH click reaction?
A1: For most TCO-OH click reactions, a pH in the neutral to slightly basic range of 7.0 to 8.0 is considered optimal, with many protocols standardizing on PBS at pH 7.4.[7][8] However, the ideal pH can be dependent on the specific TCO and tetrazine derivatives being used. It is always best to consult the manufacturer's recommendations for your specific reagents.
Q2: How does temperature affect the rate of the TCO-OH click reaction?
A2: The reaction rate increases with temperature. Reactions are typically run at room temperature (20-25°C) or physiological temperature (37°C).[2][8] While a higher temperature will accelerate the reaction, it can also increase the rate of degradation of the reactants and potentially harm biological samples.
Q3: Can I perform the TCO-OH click reaction at 4°C?
A3: Yes, the reaction can be performed at 4°C, but it will proceed more slowly. You will need to increase the incubation time accordingly, potentially to several hours or overnight.[5][9] This can be a good option if you are working with temperature-sensitive biomolecules.
Q4: Are there any buffer components I should avoid?
A4: When preparing your biomolecule for the TCO-tetrazine ligation, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) if you have used an NHS-ester to introduce the TCO or tetrazine moiety, as these will react with the NHS ester.[5] For the click reaction itself, standard biological buffers like PBS are generally well-tolerated.
Q5: My TCO-OH is dissolved in an organic solvent. How much can I add to my aqueous reaction?
A5: It is common to prepare stock solutions of TCO-OH in organic solvents like DMSO or DMF.[5] When adding this to your aqueous reaction, it is best to keep the final concentration of the organic solvent as low as possible, typically below 5% (v/v), to avoid denaturing your biomolecules and to ensure the solubility of all components.
Data Summary Table
| Parameter | Recommended Range | Key Considerations |
| pH | 6.0 - 8.0 | TCO stability can be pH-dependent; isomerization may occur at non-optimal pH.[3][6] |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate but may degrade reactants and biomolecules.[2][8][9] |
| Incubation Time | 30 - 120 minutes | Dependent on temperature, concentration, and the specific reactants.[5] |
Experimental Protocols
Protocol 1: General Procedure for a TCO-OH Click Reaction
This protocol provides a starting point for the conjugation of a TCO-OH containing molecule to a tetrazine-functionalized biomolecule.
-
Prepare a fresh reaction buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
-
Dissolve your reactants: Prepare a stock solution of your TCO-OH in a minimal amount of a compatible organic solvent (e.g., DMSO). Your tetrazine-functionalized biomolecule should be in the reaction buffer.
-
Set up the reaction: In a microcentrifuge tube, combine your tetrazine-functionalized biomolecule with the TCO-OH. A slight molar excess (1.5 to 5-fold) of the TCO-OH is often used to ensure complete conjugation of the biomolecule.
-
Incubate the reaction: Allow the reaction to proceed at room temperature (20-25°C) for 1-2 hours or at 37°C for 30-60 minutes.
-
Monitor the reaction (optional): The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (typically pink or red) or by analytical techniques such as LC-MS or SDS-PAGE.
-
Purify the conjugate: Once the reaction is complete, purify the final conjugate from unreacted starting materials using an appropriate method, such as size-exclusion chromatography or dialysis.
Protocol 2: Experimental Workflow for pH Optimization
This workflow is designed to identify the optimal pH for your TCO-OH click reaction.
Caption: Mechanism of the TCO-tetrazine click reaction.
References
-
A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO) Derivatives. BenchChem.
-
Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media. ACS Omega.
-
Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. MDPI.
-
and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry.
-
TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. Tokyo Chemical Industry Co., Ltd.
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. PMC.
-
TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Vector Laboratories.
-
Technical Support Center: Solvent Effects on Tetrazine Cycloaddition Reactions. BenchChem.
-
avoiding the formation of unwanted byproducts in tetrazine synthesis. BenchChem.
-
Tetrazine Synthesis Low Yield. Reddit.
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI.
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. PMC.
-
TCO-Tetrazine Click Chemistry: A Superior Ligation Method for Biological Applications. BenchChem.
-
Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry. PMC.
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
-
Click Chemistry Protocols.
-
Tetrazine-PEG5-NHS Ester. Vector Laboratories.
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
-
Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC.
-
Fast and pH independent elimination of trans-cyclooctene using aminoethyl functionalized tetrazines. ResearchGate.
-
Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society.
-
Synthesis of a Functionalized trans-Cyclooctene (TCO) for Selective Protein Isolation After Bioorthogonal Labeling with Tetrazin. TRACE: Tennessee Research and Creative Exchange.
-
Fast and pH-Independent Elimination of trans-Cyclooctene by Using Aminoethyl-Functionalized Tetrazines. Vrije Universiteit Amsterdam.
-
Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Request PDF.
-
Tetrazine-TCO Ligation Protocol. BroadPharm.
-
Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specifi. Lirias.
-
Click Chemistry Protocols. BroadPharm.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: TCO-OH Compatibility with Reducing Agents
Welcome to the technical support guide for utilizing trans-cyclooctenol (TCO-OH) in experimental workflows that require reducing agents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to help you make informed decisions, troubleshoot effectively, and ensure the success of your bioconjugation experiments. Many biological applications, particularly those involving proteins, require a reducing environment to maintain structural integrity or function by preventing the formation of intermolecular disulfide bonds. However, the very nature of these reducing agents can pose a compatibility risk to the strained alkene of the TCO moiety, which is critical for its rapid and specific reaction with tetrazines.
This guide is structured as a series of questions and in-depth answers, addressing the most common concerns and challenges faced by researchers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is TCO-OH generally compatible with reducing agents like DTT and TCEP?
A: Compatibility is conditional and depends heavily on the choice of reducing agent, its concentration, and the experimental conditions. TCO-OH's reactivity relies on the strain of its trans-double bond.[1][2] While the TCO-tetrazine ligation itself is bioorthogonal and does not require catalysts or reducing agents[3][4], the experimental environment often does.
-
TCEP (Tris(2-carboxyethyl)phosphine) is generally the more compatible and recommended choice. As a phosphine-based reductant, it does not contain a thiol group and is less likely to induce the primary side reaction that affects TCO stability.[5][6]
-
DTT (Dithiothreitol) must be used with significant caution . Its thiol (-SH) groups can promote the isomerization of the reactive trans-cyclooctene to its unreactive cis-cyclooctene isomer, effectively quenching the desired bioorthogonal reaction.[7][8] This effect is more pronounced with highly strained TCO derivatives.[1][7]
Q2: You recommend TCEP over DTT. What is the scientific reasoning behind this preference?
A: The preference for TCEP is rooted in the chemical mechanisms of both the reducing agents and the potential degradation pathway of TCO.
-
Mechanism of TCO Inactivation: The primary failure mode for TCO in the presence of thiols (like DTT) is not a direct reaction but a radical-mediated isomerization .[8] The thiol group can initiate a radical cascade (a thiol-ene/retro-thiol-ene pathway) that allows the strained trans-double bond to relax into the more stable, but unreactive, cis-conformation.[7][8] Once isomerized, the TCO moiety will no longer participate in the rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine.[9]
-
Chemical Nature of DTT vs. TCEP:
-
DTT is a thiol-based reducing agent.[10] Its mechanism involves thiol-disulfide exchange, and the presence of free thiols makes it a potential initiator for the unwanted isomerization of TCO.
-
TCEP is a phosphine-based reducing agent.[11] It reduces disulfides through a different, non-thiol-based mechanism.[11] Because it lacks a thiol group, it does not promote the radical-mediated isomerization pathway, making it inherently safer for TCO chemistry.[5][6] Furthermore, TCEP is more stable to air oxidation and effective over a broader pH range than DTT.[12][13]
-
Q3: Are there any risks associated with using TCEP?
A: While TCEP is the preferred option, it is not entirely without risk, though these are less common and less severe than with DTT.
-
Reaction with Thiol-Reactive Linkers: TCEP has been reported to react with certain thiol-reactive functional groups, such as maleimides and α-haloacetamides, under specific conditions.[5][14][15] This is a critical consideration if your experimental design involves sequential labeling steps.
-
Nucleophilicity: Phosphines are nucleophiles.[16] While TCO is not highly electron-deficient, a direct reaction with the strained alkene, though not widely reported, cannot be entirely ruled out, especially at high TCEP concentrations or prolonged incubation times.
The key takeaway is to always use the lowest effective concentration of any reducing agent for the shortest necessary time.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when performing TCO-tetrazine ligations in a reducing environment.
Problem: Low or No Labeling with a Tetrazine Probe
You have functionalized your biomolecule with TCO-OH, performed the ligation with your tetrazine probe, but you observe significantly lower-than-expected or no signal.
-
Possible Cause #1: TCO Isomerization (High Probability if DTT was used)
-
Diagnosis: The most likely cause is the DTT-mediated isomerization of your reactive TCO-OH to the unreactive cis-isomer (CCO-OH). This effectively stops the bioorthogonal reaction before it can start.
-
Solutions & Preventative Measures:
-
Switch to TCEP: The most effective solution is to replace DTT with TCEP in all future experiments.[5][6]
-
Minimize DTT Exposure: If DTT is absolutely required, use the lowest possible concentration (e.g., < 1 mM) for the shortest duration. Perform the reduction step at a lower temperature (e.g., 4 °C) to slow down potential side reactions.
-
Remove the Reducing Agent: Before adding your TCO-functionalized molecule or tetrazine probe, remove the DTT using a desalting column or spin filtration.[14] This is a crucial step to prevent isomerization.
-
Consider Radical Inhibitors: For highly sensitive applications, the inclusion of a water-soluble radical inhibitor like Trolox has been shown to suppress thiol-mediated TCO isomerization.[8][17]
-
-
-
Possible Cause #2: TCEP Interference (Lower Probability)
-
Diagnosis: If you used TCEP and still see low efficiency, the issue could be a direct (though less common) reaction with your TCO-OH or interference with another component in your system. TCEP has been known to quench some red fluorophores at high concentrations.[18]
-
Solutions & Preventative Measures:
-
Titrate TCEP Concentration: Determine the minimum concentration of TCEP required to maintain your protein in a reduced state (e.g., 0.1-0.5 mM). Avoid using high concentrations (>5 mM) unless absolutely necessary.
-
Check for Buffer Incompatibility: TCEP can be less stable in phosphate buffers, especially at neutral pH.[12] Consider using alternative buffers like HEPES or Tris if you suspect TCEP degradation.
-
Perform Control Experiments: Run a control reaction where TCO-OH is incubated with TCEP under your experimental conditions, followed by removal of TCEP and ligation with tetrazine. Compare this to a sample without TCEP incubation to isolate the effect of the reducing agent.
-
-
Section 3: Best Practices and Experimental Protocols
Adhering to best practices is crucial for reproducibility and success. This section provides a comparative summary and a general experimental workflow.
Guideline 1: Selecting Your Reducing Agent
The choice of reducing agent is the most critical parameter for success. The following table summarizes the key considerations.
| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Primary Risk with TCO | High risk of isomerization to inactive cis-isomer via radical pathway.[7][8] | Low risk of isomerization; potential for direct reaction at high concentrations.[5][9] |
| Active Moiety | Thiol (-SH) | Phosphine (P) |
| Mechanism | Thiol-disulfide exchange.[10] | Phosphine-based reduction.[11] |
| Stability | Prone to air oxidation; less stable at pH > 7.5 and in the presence of metal ions.[5][6][10] | More stable to air oxidation; effective over a wide pH range (1.5-8.5).[11][13] |
| Orthogonality | Thiol group directly interferes with maleimide chemistry.[5][6] | Generally more orthogonal, but can react with maleimides/haloacetamides under certain conditions.[14][15] |
| Overall Recommendation | Use with extreme caution. Only if TCEP is not viable. Must be removed prior to ligation. | Strongly Recommended. The preferred reducing agent for TCO-based workflows. |
Guideline 2: General Workflow Decision Process
This flowchart outlines the decision-making process for designing your experiment.
Protocol: General Bioconjugation of a Protein with TCO-OH and Tetrazine-Fluorophore in the Presence of TCEP
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific protein and application.
Materials:
-
Protein of interest in a suitable buffer (e.g., HEPES, pH 7.4).
-
TCEP hydrochloride solution (freshly prepared 100 mM stock in water).
-
TCO-NHS ester (or other protein-reactive TCO derivative).
-
Tetrazine-fluorophore.
-
Spin desalting columns.
Methodology:
-
Protein Preparation and Reduction: a. Prepare your protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, HEPES). b. To ensure any existing disulfides are reduced, add TCEP to a final concentration of 0.5-1 mM. c. Incubate for 30 minutes at room temperature.
-
TCO Labeling of the Protein: a. Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use. b. Add a 10- to 20-fold molar excess of the TCO-NHS ester to your reduced protein solution. c. Incubate for 1 hour at room temperature or 2 hours at 4°C, gently mixing.
-
Removal of Excess TCO and TCEP (Recommended): a. To ensure clean downstream reactions and remove the reducing agent, purify the TCO-labeled protein. b. Use a spin desalting column equilibrated with your reaction buffer (e.g., PBS, pH 7.4). This step will remove unreacted TCO-NHS and TCEP.
-
Tetrazine Ligation (The Bioorthogonal Step): a. To the purified TCO-labeled protein, add the tetrazine-fluorophore. A 1.5- to 3-fold molar excess of tetrazine over the protein is typically sufficient due to the extremely fast reaction kinetics.[3][19] b. Incubate for 30-60 minutes at room temperature, protected from light. The reaction is often complete in minutes.[4] c. The labeled protein is now ready for downstream applications. If necessary, excess tetrazine-fluorophore can be removed using another desalting column.
References
-
TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Vector Laboratories.
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim.
-
Exploring the Versatility of Click Chemistry TCO Products: Applications and Innovations. BroadPharm.
-
Jones, M. W. et al. (2020). Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. Organic & Biomolecular Chemistry.
-
Phosphine Ligands. Tokyo Chemical Industry Co., Ltd.
-
TCO-Tetrazine Click Chemistry: A Superior Ligation Method for Biological Applications. BenchChem.
-
TCO-OH | CAS# 85081-69-2. MedKoo Biosciences.
-
Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific.
-
TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents. Tokyo Chemical Industry Co., Ltd.
-
Adhikari, A. et al. (2024). Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs. EJNMMI Radiopharmacy and Chemistry.
-
Effects of Reducing Agents on the ITC and DSC Baselines. National Cancer Institute.
-
Fang, T. et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry.
-
Getz, E. B. et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
-
TCEP or DTT? Tufts University School of Medicine.
-
van den Elst, H. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
-
Johnston, A. J. et al. (2024). Hyperstable alkenes: are they remarkably unreactive? Chemical Science.
-
Getz, E. B. et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. PubMed.
-
Roy, S. et al. (2016). High Reactivity of Strained Seven-Membered-Ring trans-Alkenes. Angewandte Chemie.
-
TCO-OH | CAS 85081-69-2. AxisPharm.
-
TCO-OH. TargetMol.
-
Darko, A. et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. Chemical Science.
-
5-OH-TCO. Synvenio.
-
Blackman, M. L. et al. (2008). Structure of trans-cyclooct-4-enol and the reaction between thioredoxin-derivatized TCO-OH and 3,6-dipyridyl-s tetrazine. Journal of the American Chemical Society.
-
Gupta, V. et al. (2017). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling.
-
O'Brien, A. G. et al. (2020). Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. The Journal of Organic Chemistry.
-
TCEP HCl vs DTT: Preferred Reducing Agents. AG Scientific.
-
All about TCEP—the Odorless Reducing Agent. GoldBio.
-
Knall, A.-C. (2018). Dual-reactivity trans-cyclooctenol probes for sulfenylation in live cells and affinity bioorthogonal chemistry tags for site-selective synthesis of protein-protein and protein-material conjugates. University of Delaware.
-
Disulfide reduction using TCEP reaction. Bio-Synthesis Inc.
-
2.9: Phosphines. Chemistry LibreTexts.
-
Can I use TCEP in the assay buffer? NanoTemper Technologies.
-
Tran, T. B. et al. (2015). Alkenes as Alkyne Equivalents in Radical Cascades Terminated by Fragmentations. Journal of the American Chemical Society.
-
Taylor, M. T. et al. (2011). Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation. Journal of the American Chemical Society.
-
Shafer, D. E. et al. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with maleimide and alpha-haloacyl groups. Analytical Biochemistry.
-
Dithiothreitol. Wikipedia.
-
van der Vorm, S. et al. (2018). Synthetic methodology towards allylic trans-cyclooctene-ethers enables modification of carbohydrates. Chemical Science.
-
Cyclooctenes for bioorthogonol reactions. Google Patents.
-
Fang, T. et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. Bioconjugate Chemistry.
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Reactivity of Strained Seven-Membered-Ring trans-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 10. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. agscientific.com [agscientific.com]
- 13. goldbio.com [goldbio.com]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Advanced Chromatographic Strategies for TCO-OH Purity Quantification
Content Type: Technical Comparison Guide Audience: Senior Scientists, Process Chemists, and Bioorthogonal Chemistry Researchers
Executive Summary: The "Dead Reagent" Problem
In the high-stakes domain of bioorthogonal chemistry, trans-cyclooctene (TCO) derivatives like TCO-OH ((E)-cyclooct-4-enol) are prized for their rapid kinetics in Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines. However, the thermodynamic instability of the trans isomer presents a persistent analytical challenge: the spontaneous isomerization to the unreactive cis-cyclooctene (CCO) isomer.
For drug development professionals utilizing TCO-antibody drug conjugates (ADCs) or pre-targeted imaging agents, "purity" is not just about chemical cleanliness—it is about geometric integrity . A sample that is 99% chemically pure but 20% cis-isomer will result in a 20% "dead" payload, compromising conjugation stoichiometry and therapeutic index.
This guide objectively compares the two primary methodologies for quantifying TCO-OH purity: Reversed-Phase HPLC (RP-HPLC) and Silver-Ion Chromatography (Ag-HPLC) , providing the experimental rigor required for regulatory-grade validation.
The Challenge: Geometric Isomer Separation
Standard chromatography relies on polarity (Normal Phase) or hydrophobicity (Reversed Phase). Unfortunately, TCO-OH and its cis-isomer (CCO-OH) share nearly identical LogP values and polarities, making baseline separation on standard C18 columns difficult without optimized long gradients.
-
TCO-OH: High ring strain (~16 kcal/mol), reactive, elutes similarly to CCO in RP.
-
CCO-OH: Low energy, unreactive byproduct, elutes similarly to TCO in RP.
To accurately quantify the active reagent, we must exploit the one physical property where they differ drastically: Pi-electron density and accessibility.
Method A: Silver-Ion Chromatography (Ag-HPLC)
The Gold Standard for Isomer Resolution
Argentation chromatography utilizes the ability of Silver(I) ions to form reversible
Mechanism of Action[2][3][4]
-
Stationary Phase: Silica impregnated with AgNO
or cation-exchange resins loaded with Ag+. -
Separation Principle:
-Complexation strength. -
Elution Order: The cis-isomer (weak complex) elutes first . The trans-isomer (strong complex) elutes later .
Experimental Protocol (Ag-Ion)
-
Column: ChromSpher Lipids (Ag-loaded cation exchange) or Ag-DMT functionalized silica (4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Isocratic:[1] 0.5% Acetonitrile in Hexane (for normal phase Ag-columns) OR 100% Methanol (for Ag-cation exchange, depending on resin tolerance).
-
Note: For TCO-OH (polar alcohol), a polar mode using Methanol/Acetonitrile on a cation-exchange Ag column is preferred to ensure solubility and peak shape.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (End absorption of the double bond).
-
Temperature: Ambient or 10°C . Critical: Lower temperatures stabilize the Ag-TCO complex, improving resolution, whereas high heat promotes on-column isomerization.
Pros & Cons
| Feature | Verdict | Technical Insight |
| Resolution | Superior | Easily achieves baseline separation ( |
| Specificity | High | Specifically targets the alkene geometry; ignores other impurities. |
| Robustness | Low | Ag-ions can leach; mobile phase sensitivity is high; columns degrade over time. |
| Sample Prep | Critical | Solvents containing thiols or chlorides must be avoided (precipitates AgCl or strips Ag). |
Method B: Reversed-Phase HPLC (RP-HPLC)
The Generalist Workhorse
While less selective for the geometric isomers, RP-HPLC is essential for quantifying non-isomeric impurities (synthesis byproducts, starting materials, oxidation products). With careful gradient engineering, partial to full separation of TCO/CCO can be achieved.
Experimental Protocol (RP-HPLC)
-
Column: C18 High-Load (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–15 min: 5%
95% B (Linear Gradient) -
15–18 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (or CAD/ELSD if UV sensitivity is low).
-
Temperature: 25°C.
Pros & Cons
| Feature | Verdict | Technical Insight |
| Resolution | Moderate | TCO/CCO often co-elute as a "shoulder" peak unless the column is highly efficient. |
| Robustness | High | Standard equipment; highly reproducible; compatible with MS detection. |
| Scope | Broad | Detects all organic impurities, not just the isomers. |
| Stability | Caution | Acidic mobile phases are generally safe for short runs, but prolonged exposure can degrade TCO. |
Comparative Analysis & Recommendations
The "Hybrid" Analytical Workflow
For a self-validating system (E-E-A-T requirement), you cannot rely on one method.
-
Use Ag-HPLC to determine the Geometric Purity (% Trans vs. % Cis).
-
Use RP-HPLC to determine the Chemical Purity (% TCO+CCO vs. other byproducts).
-
Use
H-NMR as a periodic checkpoint to validate the integration ratios of the HPLC methods.
Quantitative Comparison Table
| Parameter | Ag-Ion HPLC | RP-HPLC (C18) | |
| Primary Analyte | Geometric Isomers (Cis/Trans) | Chemical Impurities | Structural ID |
| Limit of Quantitation | < 0.1% Cis-isomer | ~0.5% (Non-specific) | ~1-2% (Sensitivity limited) |
| Run Time | 20-30 mins | 15-20 mins | N/A |
| Degradation Risk | Low (if solvents are neutral) | Low-Medium (Acidic mobile phase) | None (Non-destructive) |
| Cost per Run | High (Specialized columns) | Low | High (Instrument time) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for TCO-OH analysis, ensuring data integrity from synthesis to release.
Caption: Analytical decision matrix for TCO-OH. Ag-HPLC isolates geometric isomers (critical for reactivity), while RP-HPLC ensures general chemical hygiene. NMR serves as the "source of truth" for validation.
Detailed Experimental Protocol: Ag-Ion Separation
To ensure reproducibility, the following protocol is standardized for a commercially available Ag-Ion column.
Objective: Quantify the ratio of trans-cyclooct-4-enol (Active) to cis-cyclooct-4-enol (Inactive).
-
System Prep: Flush the HPLC system with Isopropanol to remove any trace modifiers (amines/acids) from previous runs. These can strip silver ions.[5]
-
Column: Varian ChromSpher 5 Lipids (or equivalent Ag-loaded phase).
-
Mobile Phase:
-
Prepare 0.5% Acetonitrile in n-Hexane (v/v).
-
Note: Acetonitrile acts as a "displacer" to modulate the Ag-Alkene interaction strength. Increasing ACN decreases retention time.
-
-
Sample Dilution: Dissolve TCO-OH in Hexane/IPA (90:10) at 1 mg/mL. Do not use DMSO or Methanol as diluents for this specific mobile phase.
-
Injection: 10 µL.
-
Elution Profile:
-
t=0 to 5 min: Solvent front / Saturated impurities.
-
t=6 to 8 min: cis-Cyclooct-4-enol (Weak retention).
-
t=12 to 15 min: trans-Cyclooct-4-enol (Strong retention due to strain-induced
-complexation).
-
-
Calculation:
(Note: Response Factors (RF) are usually assumed to be 1.0 for geometric isomers in UV, but should be validated via NMR).
References
-
Fox, J. M., et al. (2008). Photochemical Synthesis of trans-Cyclooctene Derivatives. Journal of the American Chemical Society. [Link]
- Significance: Establishes the foundational synthesis and Ag-nitrate purific
-
Darko, A., et al. (2014).[6] Conformationally Strained trans-Cyclooctene with Improved Stability and Reactivity. Chemical Science. [Link]
- Significance: Provides stability data and HPLC conditions for monitoring TCO degrad
-
Liu, S., et al. (2021). Silver(I)-dimercaptotriazine functionalized silica: A highly selective liquid chromatography stationary phase. Journal of Chromatography A. [Link]
- Significance: Describes advanced Ag-DMT phases for superior cis/trans separation compared to standard Ag-ion columns.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. [Link]
- Significance: Validates the biological necessity of high-purity TCO for in vivo applic
Sources
- 1. aocs.org [aocs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Kinetic Profiling of TCO-OH Ligation with H- vs. Methyl-Tetrazines
Topic: Kinetic Profiling: TCO-OH Ligation with H-Tetrazine vs. Methyl-Tetrazine Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Discovery Scientists
Executive Summary
The Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazines is the kinetic gold standard for bioorthogonal chemistry.[1][2] However, "fast" is not always "functional."
This guide objectively compares the two dominant tetrazine subclasses used with TCO-OH (axial-4-hydroxy-trans-cyclooctene) :
-
H-Tetrazine (Monosubstituted): The kinetic elite (
), limited by rapid hydrolytic degradation. -
Methyl-Tetrazine (Me-Tz): The stable workhorse (
), optimized for in vivo circulation.
The Bottom Line: Use H-Tetrazine for ex vivo labeling or short-timeline surface functionalization where speed is critical. Use Methyl-Tetrazine for in vivo pre-targeting or intracellular applications where reagent stability governs the signal-to-noise ratio.
Mechanistic Foundations
The reaction is an IEDDA cycloaddition followed by a retro-Diels-Alder step.[3][4][5] The reaction rate is governed by the energy gap between the HOMO of the TCO (dienophile) and the LUMO of the Tetrazine (diene).[4]
-
TCO-OH (Axial Isomer): The hydroxyl group at the 4-position (axial) locks the TCO ring into a highly strained "crown" conformation. This hyper-strained state raises the HOMO energy, making it significantly more reactive than its equatorial isomer.
-
Tetrazine Substituents:
-
H-Tetrazine: The lack of steric bulk and electron-donating groups lowers the LUMO energy, facilitating rapid orbital overlap (Fast Kinetics).
-
Methyl-Tetrazine: The methyl group is electron-donating, which slightly raises the LUMO energy (Slower Kinetics) but sterically protects the ring from nucleophilic attack by water/serum (High Stability).
-
Figure 1: Reaction Pathway & Orbital Interaction
Caption: The irreversible release of nitrogen gas drives the reaction to completion, preventing reversibility.
Kinetic & Stability Performance Data
The following data aggregates findings from stopped-flow spectrophotometry in aqueous media (PBS/Water). Note that "TCO-OH" refers to the reactive axial isomer.
Table 1: Kinetic vs. Stability Trade-off
| Parameter | H-Tetrazine (Monosubstituted) | Methyl-Tetrazine (Me-Tz) | Fold Difference |
| Reaction Speed ( | 30,000 – 80,000 | 500 – 2,000 | H-Tz is ~50-100x Faster |
| Stability ( | < 2 hours | > 24 hours | Me-Tz is >10x More Stable |
| Steric Hindrance | Low (Accesses buried tags) | Moderate | - |
| Primary Failure Mode | Hydrolysis/Reduction before binding | Slower reaction at low conc.[3][6] | - |
Critical Insight: While H-Tetrazine is kinetically superior, its instability in serum (reduction to dihydrotetrazine) means the effective concentration drops rapidly in vivo. For a 24-hour pre-targeting protocol, Methyl-Tetrazine yields higher signal despite the slower rate constant because the probe survives circulation.
Experimental Protocol: Measuring via Stopped-Flow
To validate these rates in your own system, standard UV-Vis is too slow. You must use Stopped-Flow Spectrophotometry .
Objective: Determine the second-order rate constant (
Reagents
-
Tetrazine Stock: 5 mM in DMSO (Dilute to 50 µM in PBS).
-
TCO-OH Stock: 10 mM in DMSO (Dilute to range 500 µM – 5 mM in PBS).
Methodology (Pseudo-First-Order Conditions)
-
Setup: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).
-
Syringe A: Methyl-Tetrazine (fixed at 50 µM).
-
Syringe B: TCO-OH (Variable excess: 500 µM, 1 mM, 2.5 mM, 5 mM).
-
Ratio: 1:1 mixing (Final [Tz] = 25 µM; Final [TCO] = 10x to 100x excess).
-
-
Detection: Monitor the decay of the Tetrazine absorbance peak at 520 nm .
-
Acquisition: Trigger acquisition upon mixing. Capture 1000 data points over 0.1 – 1.0 seconds (for H-Tz) or 1 – 10 seconds (for Me-Tz).
-
Analysis:
-
Fit the exponential decay to obtain the observed rate constant (
) for each TCO concentration. -
Plot
(y-axis) vs. [TCO] (x-axis). -
Result: The slope of the line is the second-order rate constant (
).
-
Decision Matrix: Selecting the Right Tetrazine
Do not default to the fastest reagent. Use this logic flow to select the correct partner for TCO-OH.
Figure 2: Selection Logic Flow
Caption: Decision tree for optimizing signal-to-noise ratio based on experimental constraints.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1] Journal of the American Chemical Society.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition.
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and evaluation of a series of 1,2,4,5-tetrazines for bioorthogonal conjugation. Bioconjugate Chemistry.
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.
-
Darko, A., Wallace, S., & Fox, J. M. (2014). Discovery and Applications of the Tetrazine Ligation. Chemical Science.
Sources
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide: Assessing Cytotoxicity of TCO-OH in Mammalian Cell Lines
Executive Summary
Trans-Cyclooctene (TCO) derivatives, particularly TCO-OH (trans-cyclooct-4-enol) , represent the gold standard for reaction kinetics in bioorthogonal chemistry, driving the Inverse Electron-Demand Diels-Alder (IEDDA) reaction with Tetrazines.
While widely regarded as "bio-inert," TCO-OH possesses a distinct hydrophobic core that differentiates its cytotoxicity profile from other handles like Azides or DBCO. This guide challenges the assumption that "bioorthogonal" equals "non-toxic." It provides a rigorous framework to validate TCO-OH biocompatibility, specifically distinguishing between metabolic toxicity (mitochondrial stress) and physical toxicity (membrane perturbation due to lipophilicity).
The Verdict at a Glance
| Feature | TCO-OH | DBCO (Alternative) | TCO-PEG-OH (Recommended) |
| Primary Cytotoxicity Risk | Membrane intercalation (Lipophilicity) | Thiol-yne reaction (Cysteine alkylation) | Low (Solubility mitigated) |
| Max Tolerated Dose (MTD) | ~100 µM (Cell line dependent) | ~50 µM (Thiol depletion risk) | >200 µM |
| Serum Stability | Low (Isomerizes to cis-form) | High | Low (Isomerizes) |
| Reaction Kinetics ( |
Technical Analysis: TCO-OH vs. Alternatives[1]
To assess cytotoxicity accurately, one must understand the mechanism of potential cellular damage. TCO-OH toxicity is rarely chemical; it is physical.
The Lipophilicity Trap (TCO-OH)
TCO-OH is a small, strained, eight-membered ring with a single hydroxyl group.
-
Mechanism of Toxicity: Its high logP (partition coefficient) allows it to intercalate into lipid bilayers. At high concentrations (>100 µM), this can alter membrane fluidity, causing leakage or triggering mechanosensitive apoptotic pathways.
-
Metabolic Liability: TCO is susceptible to isomerization to the inactive cis-cyclooctene (CCO) by copper-containing intracellular proteins. While this reduces labeling efficiency, CCO itself is generally non-toxic.
The Thiol-Reactivity Trap (DBCO)
Dibenzocyclooctyne (DBCO) is the primary alternative for copper-free click chemistry.
-
Mechanism of Toxicity: Unlike TCO, DBCO is electrophilic toward thiols. It undergoes a side reaction (thiol-yne addition) with intracellular glutathione (GSH) and cysteine residues on proteins. This depletes cellular antioxidant reserves, leading to oxidative stress and cell death.
-
Implication: DBCO often exhibits a steeper toxicity curve than TCO-OH in metabolically active cells.
Visualizing the Selection Logic
Validated Experimental Protocols
Do not rely on a single assay. TCO-OH can pass a metabolic test (mitochondria are fine) while failing a membrane test (cells are leaking). You must run a Dual-Parametric Assessment .
Protocol A: Metabolic Competence (CCK-8 Assay)
Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which can be confounded by the lipophilic TCO-OH interfering with solvent extraction. CCK-8 (WST-8) is water-soluble and one-step.
Materials:
-
Cell Line: HeLa or CHO-K1 (Adherent lines recommended).
-
Reagent: Cell Counting Kit-8 (CCK-8).
-
Vehicle: DMSO (Keep final concentration < 0.5%).
Workflow:
-
Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate 24h for adhesion.
-
Preparation: Dissolve TCO-OH in DMSO to 100 mM stock. Dilute in warm media to 0, 1, 10, 50, 100, 200 µM.
-
Critical Control: Create a "Vehicle Control" series containing matching DMSO % without TCO.
-
-
Exposure: Aspirate media; add 100 µL of TCO-containing media. Incubate for 24 hours (acute toxicity) or 48 hours (chronic).
-
Quantification: Add 10 µL CCK-8 reagent. Incubate 1-4 hours at 37°C. Measure Absorbance at 450 nm.
Data Analysis:
Protocol B: Membrane Integrity (LDH Release)
Why this is necessary: TCO-OH is a hydrophobic surfactant. It may cause cell lysis without immediately stopping mitochondrial activity.
Workflow:
-
Supernatant Collection: Using the same plates from Protocol A, remove 50 µL of supernatant before adding CCK-8.
-
Reaction: Mix with LDH Reaction Mix (Lactate Dehydrogenase substrate).
-
Positive Control: Treat one set of wells with 1% Triton X-100 (100% lysis) 1 hour prior to harvest.
-
Calculation:
Experimental Workflow Diagram
This diagram illustrates the dual-parametric validation system required to certify TCO-OH for sensitive applications.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Precipitation in Media | TCO-OH hydrophobicity exceeds solubility limit (~200 µM). | Sonicate stock solution; switch to TCO-PEG3-OH . |
| High Vehicle Toxicity | DMSO concentration > 0.5%. | Pre-dilute TCO in PBS before adding to media; keep DMSO < 0.1%. |
| Loss of Reactivity | TCO isomerization to cis-isomer. | Store stocks at -80°C under Argon. Avoid serum in long-term incubations (>12h). |
References
-
Blackman, M. L., et al. (2008).[1] Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[2] Journal of the American Chemical Society. Link
-
Rossin, R., et al. (2013).[1] Trans-Cyclooctene Isomerization in Biological Media. Bioconjugate Chemistry. Link
-
van Geel, R., et al. (2012). Preventing Thiol-Yne Addition in DBCO Chemistry. Bioconjugate Chemistry. Link
-
Knall, A. C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme.[3] Chemical Society Reviews. Link
Sources
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
